molecular formula C18H21FN6O2 B2902823 7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione CAS No. 673498-33-4

7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione

Cat. No. B2902823
CAS RN: 673498-33-4
M. Wt: 372.404
InChI Key: FGCMPCKROVOCEI-UHFFFAOYSA-N
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Description

The compound “7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The purine ring system is planar, which could contribute to potential π-π stacking interactions. The presence of a fluorophenyl group could introduce interesting electronic properties, as fluorine is highly electronegative .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the methylpiperazinyl group might be involved in reactions with acids or bases, and the fluorophenyl group could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, it might have a relatively high molecular weight and could be soluble in organic solvents .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

The study and application of complex organic compounds like this one are active areas of research in medicinal chemistry and drug discovery. Future work could involve exploring its potential biological activity, optimizing its properties through structural modifications, and investigating its mechanism of action .

properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O2/c1-22-7-9-24(10-8-22)17-20-15-14(16(26)21-18(27)23(15)2)25(17)11-12-5-3-4-6-13(12)19/h3-6H,7-11H2,1-2H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCMPCKROVOCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Fluoro-benzyl)-3-methyl-8-(4-methyl-piperazin-1-yl)-3,7-dihydro-purine-2,6-dione

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